6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide Orteronel (racemic) is a mixture of S-Orteronel and R-Orteronel isomers. Orteronel, aslo known as TAK-700, is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells.
Brand Name: Vulcanchem
CAS No.: 426219-18-3
VCID: VC0538254
InChI: InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)
SMILES: CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

CAS No.: 426219-18-3

Cat. No.: VC0538254

Molecular Formula: C18H17N3O2

Molecular Weight: 307.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide - 426219-18-3

Specification

CAS No. 426219-18-3
Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
IUPAC Name 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
Standard InChI InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)
Standard InChI Key OZPFIJIOIVJZMN-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Canonical SMILES CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide, reflects its hybrid aromatic-heterocyclic architecture . Its molecular formula, C₁₈H₁₇N₃O₂, incorporates a naphthalene carboxamide core fused to a dihydropyrroloimidazole moiety, with a hydroxyl group at the 7-position of the heterocycle . The (R)-enantiomer (CAS 426219-23-0) exhibits biological activity, while the racemic mixture (CAS 426219-18-3) has been used in early pharmacological studies .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight307.3 g/mol
SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O
InChI KeyOZPFIJIOIVJZMN-UHFFFAOYSA-N
Topological Polar Surface Area85.5 Ų

Stereochemical Considerations

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 7-hydroxy group adopts an axial orientation in the pyrroloimidazole ring, creating a chiral center essential for target binding . Molecular docking simulations suggest this configuration facilitates hydrogen bonding with CYP17A1’s heme-coordinated iron, explaining its 17,20-lyase selectivity over 17α-hydroxylase .

Pharmacological Profile

Mechanism of Action

Orteronel inhibits CYP17A1, a cytochrome P450 enzyme catalyzing two critical steps in androgen synthesis:

  • 17α-Hydroxylase Activity: Conversion of pregnenolone/progesterone to 17α-hydroxypregnenolone/17α-hydroxyprogesterone.

  • 17,20-Lyase Activity: Cleavage of 17α-hydroxy precursors to dehydroepiandrosterone (DHEA) and androstenedione .

Unlike abiraterone, which non-selectively inhibits both activities, Orteronel exhibits 5–10-fold greater specificity for 17,20-lyase, minimizing compensatory mineralocorticoid excess and reducing the need for concomitant corticosteroids .

Preclinical Efficacy

In LNCaP xenograft models, Orteronel (10 mg/kg/day) suppressed intratumoral testosterone by 92% and reduced tumor volume by 68% over 28 days . Parallel reductions in DHEA-S (−98%) and androstenedione (−94%) confirmed target engagement, while corticosterone levels remained stable, validating its enzymatic selectivity .

Clinical Research in Prostate Cancer

Phase I/II Trial Outcomes

A multicenter phase I/II study (N=123) evaluated Orteronel in chemotherapy-naïve mCRPC patients with testosterone <50 ng/dL :

Table 2: Key Efficacy Endpoints

ParameterPhase I (n=26)Phase II (n=97)
PSA decline ≥50%65%54%
Radiographic response rate20%18%
Median PFS13.8 months11.2 months
Testosterone reduction−89%−75%

Notably, 600 mg twice daily dosing with prednisone 5 mg BID achieved the highest PSA90 response rate (37%), though this cohort also reported increased grade 3 hyperglycemia (21%) .

AEIncidence
Fatigue64%
Hypertension44%
Hypokalemia38%
Diarrhea33%
ALT/AST elevation27%

Grade ≥3 AEs occurred in 53% of phase II participants, primarily electrolyte imbalances (hypokalemia: 15%) and hyperglycemia (12%) . Only 6% discontinued treatment due to toxicity, supporting its manageable safety profile .

Comparative Pharmacokinetics

Absorption and Metabolism

Orteronel demonstrates linear pharmacokinetics between 100–600 mg doses, with a median Tₘₐₓ of 2 hours and bioavailability of 89% . Hepatic metabolism via CYP3A4/5 produces three inactive metabolites: M-I (oxidation), M-II (glucuronidation), and M-III (sulfation) .

Table 4: Pharmacokinetic Parameters (300 mg BID)

ParameterValue
Cₘₐₓ1,240 ng/mL
AUC₀–₁₂6,890 ng·h/mL
t₁/₂7.3 hours
Protein binding98.2%

Drug Interactions

Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) increases Orteronel exposure by 3.2-fold, necessitating dose reduction to 200 mg BID . Inducers like rifampin decrease AUC by 68%, requiring avoidance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator